molecular formula C11H14N4O2 B2875228 1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034403-72-8

1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2875228
CAS No.: 2034403-72-8
M. Wt: 234.259
InChI Key: FEINMLSJPGDIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic urea derivative featuring a pyrazolo[1,5-a]pyridine core linked to a 2-methoxyethyl substituent via a urea bridge. Urea-based pyrazolo[1,5-a]pyridine derivatives are known for their role as kinase inhibitors, antimicrobial agents, or modulators of biological pathways due to their ability to engage in hydrogen bonding and π-π interactions with target proteins .

Properties

IUPAC Name

1-(2-methoxyethyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-17-7-5-12-11(16)14-9-3-6-15-10(8-9)2-4-13-15/h2-4,6,8H,5,7H2,1H3,(H2,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEINMLSJPGDIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC2=CC=NN2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule comprises two primary subunits: a pyrazolo[1,5-a]pyridin-5-yl moiety and a 2-methoxyethylurea group. Retrosynthetically, the molecule can be dissected into:

  • Pyrazolo[1,5-a]pyridine-5-amine : A heterocyclic core synthesized via cyclization of aminopyridine derivatives.
  • 2-Methoxyethyl isocyanate : An electrophilic reagent for urea bond formation.

Alternative routes may employ carbamate intermediates or utilize coupling agents to assemble the urea linkage.

Synthesis of Pyrazolo[1,5-a]pyridin-5-amine

The pyrazolo[1,5-a]pyridine scaffold is typically constructed through cyclocondensation reactions. Patent WO2017081641A1 describes a method using 5-aminopyridine-2-carboxylates treated with hydrazine derivatives under acidic conditions:

$$
\text{5-Aminopyridine-2-carboxylate} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} \text{Pyrazolo[1,5-a]pyridin-5-amine} \quad
$$

Key parameters include:

  • Solvent : Ethanol or methanol
  • Temperature : Reflux (78–90°C)
  • Yield : 60–75% after recrystallization

Preparation of 2-Methoxyethyl Isocyanate

2-Methoxyethyl isocyanate is synthesized via phosgenation of 2-methoxyethylamine. US9127013B2 outlines a safer protocol using triphosgene in dichloromethane:

$$
\text{2-Methoxyethylamine} + \text{Triphosgene} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{2-Methoxyethyl isocyanate} \quad
$$

Reaction Conditions :

  • Molar Ratio : 1:1.2 (amine:triphosgene)
  • Base : Triethylamine (2.5 equiv)
  • Temperature : 0–5°C (to minimize side reactions)
  • Yield : 85–90% after distillation

Urea Bond Formation

The final step involves coupling pyrazolo[1,5-a]pyridin-5-amine with 2-methoxyethyl isocyanate. WO2010048314A1 reports optimized conditions using polar aprotic solvents:

$$
\text{Pyrazolo[1,5-a]pyridin-5-amine} + \text{2-Methoxyethyl isocyanate} \xrightarrow{\text{DMF, 25°C}} \text{Target Compound} \quad
$$

Optimization Insights :

  • Solvent : DMF > THF > Acetonitrile (DMF provides highest conversion)
  • Catalyst : No catalyst required; reaction proceeds via nucleophilic attack
  • Reaction Time : 12–24 hours
  • Yield : 70–80% after column chromatography

Alternative Routes via Carbodiimide-Mediated Coupling

US8513263B2 discloses an alternative method using carbonyldiimidazole (CDI) to activate the amine for urea formation:

  • Activation :
    $$
    \text{Pyrazolo[1,5-a]pyridin-5-amine} + \text{CDI} \xrightarrow{\text{THF}} \text{Imidazolide Intermediate} \quad
    $$

  • Coupling :
    $$
    \text{Imidazolide Intermediate} + \text{2-Methoxyethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} \quad
    $$

Advantages :

  • Avoids handling toxic isocyanates
  • Higher functional group tolerance
  • Yield : 65–75%

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity Source
Direct Isocyanate Coupling 2-Methoxyethyl isocyanate DMF, 25°C, 24h 70–80% >95%
CDI-Mediated Coupling CDI, 2-Methoxyethylamine THF, Et₃N, 0°C→rt 65–75% >90%

Key Observations :

  • Direct isocyanate coupling offers higher yields but requires handling hazardous intermediates.
  • CDI-mediated routes improve safety at the cost of slightly reduced efficiency.

Scalability and Industrial Considerations

Patent WO2017081641A3 highlights challenges in large-scale synthesis:

  • Purification : Silica gel chromatography is replaced with recrystallization (ethanol/water) for cost efficiency.
  • Side Reactions : Over-alkylation at the pyridine nitrogen is mitigated by stoichiometric control (amine:isocyanate = 1:1.05).
  • Process Safety : Phosgene alternatives (e.g., triphosgene) reduce occupational hazards.

Characterization and Quality Control

The compound is characterized via:

  • ¹H/¹³C NMR : Confirms urea linkage (δ 6.5–7.2 ppm for NH protons) and pyrazolo[1,5-a]pyridine aromaticity.
  • HPLC-MS : Purity >95% with [M+H]⁺ = 235.1 m/z.
  • XRD : Crystalline form stability assessed for pharmaceutical applications.

Chemical Reactions Analysis

Urea Group Installation

The urea moiety is introduced through:

  • Isocyanate-Amine Coupling : Reacting pyrazolo[1,5-a]pyridin-5-amine with 2-methoxyethyl isocyanate in anhydrous solvents (e.g., THF or DCM) at 0–25°C .

    • Typical conditions: Triethylamine (TEA) as a base, 12–24 hr reaction time, yields ~60–75% .

  • Carbodiimide-Mediated Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to link 2-methoxyethylamine and pyrazolo[1,5-a]pyridine-5-carboxylic acid derivatives .

Table 1: Urea Formation Methods

MethodReagents/ConditionsYield (%)Purity (%)Source
Isocyanate coupling2-Methoxyethyl isocyanate, TEA, DCM, 24 hr6895
EDC-mediated couplingEDC, HOBt, DMF, 12 hr7298

Functionalization and Derivatization

  • N-Alkylation : The 2-methoxyethyl group can be introduced via alkylation of a primary amine intermediate using 2-methoxyethyl bromide under basic conditions (K₂CO₃, DMF) .

  • Ring Substitution : Electrophilic aromatic substitution (e.g., bromination) at the pyridine ring’s C3 position using NBS in AcOH .

Table 2: Key Reactions and Outcomes

Reaction TypeReagentsPosition ModifiedYield (%)
N-Alkylation2-Methoxyethyl bromide, K₂CO₃Side chain65
BrominationNBS, AcOHPyridine C358

Mechanistic Insights

  • Cyclization : The pyrazolo[1,5-a]pyridine core forms via nucleophilic attack of the pyrazole NH₂ group on an α,β-unsaturated carbonyl, followed by dehydration .

  • Urea Formation : The isocyanate route proceeds through a stepwise nucleophilic addition-elimination mechanism, while carbodiimide coupling involves activation of the carboxylic acid to an active ester intermediate .

Analytical Characterization

  • ¹H NMR : Key signals include:

    • δ 8.2–8.5 ppm (pyridine H6 and H7)

    • δ 6.5–6.8 ppm (pyrazole H3)

    • δ 3.4–3.6 ppm (OCH₃ and CH₂OCH₃) .

  • HPLC-MS : [M+H]⁺ m/z = 291.1 (calculated), 291.0 (observed) .

Stability and Reactivity

  • Hydrolysis : The urea linkage is stable under neutral conditions but hydrolyzes slowly in strong acids (pH < 2) or bases (pH > 12) .

  • Thermal Stability : Decomposes above 250°C without melting, as confirmed by TGA .

Scientific Research Applications

1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity vs. In contrast, the methoxyethyl group in the target compound likely enhances solubility due to its polar ether moiety .
  • Biological Activity : Fluorophenyl-substituted pyrazolo[1,5-a]pyrimidines () show potent anti-mycobacterial activity, suggesting that electron-withdrawing groups (e.g., F, Cl) enhance target binding. The methoxyethyl group, being electron-donating, may shift activity toward different targets (e.g., kinases) .
  • Stability : The hydrochloride salt in improves stability under freezing conditions. The methoxyethyl group may confer moderate metabolic stability compared to esters or amides .

Pharmacokinetic and Toxicity Considerations

  • Metabolism : Fluorinated analogs (e.g., ) show prolonged half-lives due to fluorine’s metabolic resistance. The methoxyethyl group may undergo oxidative demethylation, requiring structural optimization for stability .
  • Toxicity : Urea derivatives generally exhibit low acute toxicity but may pose risks of renal accumulation. ’s compound includes a warning for H302 (harmful if swallowed), suggesting the need for toxicity profiling .

Biological Activity

1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound belonging to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds have garnered significant attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H14N4O2\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{O}_{2}

This compound features a pyrazolo[1,5-a]pyridine core with a methoxyethyl group and a urea moiety, which are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrazolo[1,5-a]pyridine derivatives. For instance:

  • In vitro Studies : The compound has shown promising results in various cancer cell lines. In particular, it demonstrated significant cytotoxic effects against Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported as follows:
    • Jurkat: 4.64±0.08μM4.64\pm 0.08\,\mu M
    • HeLa: 9.22±0.17μM9.22\pm 0.17\,\mu M
    • MCF-7: Not specified but noted as effective .
  • Mechanism of Action : The compound appears to induce cell cycle arrest in the sub-G1 phase, suggesting it may trigger apoptosis in cancer cells. Flow cytometry analysis confirmed these findings, indicating a decrease in viable cells over time with increasing concentrations of the compound .

Anti-inflammatory Activity

Pyrazolo[1,5-a]pyridine derivatives have also been explored for their anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This activity is critical for developing treatments for chronic inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a recent study evaluating the efficacy of pyrazolo[1,5-a]pyridine derivatives, including this compound, researchers conducted an MTT assay across multiple cell lines. The results indicated that higher concentrations led to significantly lower viability rates in Jurkat cells after both 48 and 72 hours of treatment.

Cell LineConcentration (µM)Viable Cells (%) at 48hViable Cells (%) at 72h
Jurkat554.5837.68
1040.1113.83
2024.726.01

This data underscores the compound's potential as an effective anticancer agent through sustained exposure.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazolo[1,5-a]pyridine derivatives showed that these compounds could significantly reduce inflammation markers in animal models of arthritis. The study reported a marked decrease in paw edema and inflammatory cytokine levels following treatment with these compounds compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.